1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Overview
Description
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H11NO3. It is known for its unique structure, which includes a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group.
Mechanism of Action
Mode of Action
It has been suggested that the compound interacts with dna by binding to the minor groove on the outside of the helix, disrupting dna replication or transcription .
Biochemical Pathways
The compound’s interaction with DNA suggests it may influence pathways related to DNA replication and transcription
Result of Action
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid has been shown to have antitumor activity. It has been demonstrated to inhibit the growth of cancer cells in a number of in vitro and in vivo studies . The compound’s interaction with DNA, disrupting replication or transcription, may contribute to its antitumor effects .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is not well-defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no information available on threshold effects, toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Compounds with different functional groups replacing the phenylcarbamoyl group.
Scientific Research Applications
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Phenyl-1-cyclopropanecarboxylic acid: Similar in structure but lacks the phenylcarbamoyl group.
1-(Phenylcarbamoyl)cyclopropane: Similar but without the carboxylic acid group.
Uniqueness: 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is unique due to the presence of both the phenylcarbamoyl and carboxylic acid groups attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXROTVXLGAFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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